Methylophiopogonone A

Description

Contextualization within Natural Product Chemistry

Methylophiopogonone A is a naturally occurring compound that has garnered attention within the field of natural product chemistry. cymitquimica.com This discipline focuses on the isolation, structure elucidation, and study of chemical substances produced by living organisms. ebi.ac.uk this compound is specifically isolated from the tuberous roots of plants such as Ophiopogon japonicus. medchemexpress.commedchemexpress.comcenmed.comglpbio.com As a plant metabolite, its study contributes to the broader understanding of the vast chemical diversity found in nature. nih.gov The investigation of such compounds is a cornerstone of discovering new molecules with potential biological activities.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

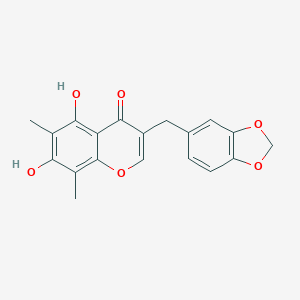

| Molecular Formula | C19H16O6 | medchemexpress.com |

| Molecular Weight | 340.33 g/mol | medchemexpress.comnih.gov |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | nih.gov |

| CAS Number | 74805-90-6 | nih.gov |

| Appearance | Solid | cenmed.com |

Significance in Medicinal Plant Research and Traditional Systems

The significance of this compound is closely tied to its origin from plants with a history of use in traditional medicine. nih.govsemanticscholar.org It is a key constituent of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant belonging to the Liliaceae family. medchemexpress.comsemanticscholar.orgnih.govnih.gov The root of this plant, known as Ophiopogonis Radix or "Maidong" in Traditional Chinese Medicine, has been used for centuries to address various ailments. nih.govnih.gov

Modern medicinal plant research aims to identify the specific bioactive compounds responsible for the therapeutic effects of these traditional remedies. nih.govjmp.ir Research has demonstrated that this compound exhibits several promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. medchemexpress.comglpbio.comnih.govnih.gov For instance, studies have shown it can protect against cerebral ischemia/reperfusion injury in animal models and attenuate disruption of the blood-brain barrier. nih.gov This makes this compound a molecule of significant interest for further investigation into its potential therapeutic applications.

Classification and Structural Class: Homoisoflavonoids

This compound belongs to a specific class of natural products known as homoisoflavonoids. medchemexpress.commedchemexpress.comcenmed.comnih.gov Homoisoflavonoids are a subgroup of flavonoids characterized by a unique C16 skeleton (C6-C1-C2-C6), which differs from the typical C15 skeleton of flavonoids by an additional methylene (B1212753) group. semanticscholar.org

Structurally, this compound is a derivative of 4H-1-benzopyran-4-one. nih.gov Its chemical structure is defined as 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one. nih.gov This specific arrangement of hydroxy, methyl, and benzodioxol-ylmethyl groups on the chromen-4-one core is responsible for its distinct chemical properties and biological activities. nih.govnih.gov The homoisoflavonoid class itself is associated with a wide range of pharmacological effects, including anti-inflammatory and antioxidant activities, further contextualizing the research interest in this compound. semanticscholar.orgnih.govresearchgate.net

Table 2: Investigated Biological Activities of this compound

| Activity | Research Finding | Source |

|---|---|---|

| Anti-inflammatory | Shows anti-inflammatory activity. cymitquimica.commedchemexpress.commedchemexpress.comcenmed.comglpbio.comtargetmol.comtargetmol.comxcessbio.com | cymitquimica.commedchemexpress.commedchemexpress.comcenmed.comglpbio.comtargetmol.comtargetmol.comxcessbio.com |

| Antioxidant | Identified as one of the major homoisoflavonoid compounds with antioxidant activity in Ophiopogon japonicus root extract. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| Neuroprotective | Demonstrated protective effects against cerebral ischemia/reperfusion injury in a rat model. nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTZLTCWRDPAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies

Botanical Sources and Geographical Distribution

Methylophiopogonone A is a natural product primarily isolated from the tuberous roots of Ophiopogon japonicus medchemexpress.com, a perennial evergreen herb belonging to the Asparagaceae family mdpi.com. This plant, commonly known as "Maidong" in China, is a well-known traditional Chinese medicine mdpi.comnih.govnih.gov. The tuberous roots of O. japonicus are particularly rich in homoisoflavonoids, including this compound mdpi.comneist.res.in.

The main cultivation regions for Ophiopogon japonicus are concentrated in the Sichuan and Zhejiang provinces of China nih.govnih.govbiorxiv.org. The plants from these regions are referred to as "Chuan-maidong" and "Zhe-maidong," respectively nih.gov. Research indicates that while the types of homoisoflavonoids are similar between the two regions, their concentrations can differ, with the Zhejiang variety containing higher levels of these compounds nih.gov.

While Ophiopogon japonicus is the principal source, this compound has also been reported in other plant species, such as Liriope muscari and Arabidopsis thaliana nih.gov. The biosynthesis of homoisoflavonoids is a complex process within these plants, leading to a diverse array of related compounds.

Advanced Isolation and Purification Methodologies

The extraction and purification of this compound from its botanical sources rely on sophisticated laboratory techniques to separate it from a complex mixture of other phytochemicals.

Various chromatographic methods are essential for the isolation and purification of this compound. An initial extraction is typically performed using solvents like ethanol (B145695) nih.gov. Following extraction, column chromatography (CC) is a common method for separation. For instance, an ether extract of O. japonicus can be subjected to column chromatography on silica (B1680970) gel, using benzene (B151609) as the eluent, followed by recrystallization to isolate this compound mdpi.com.

High-performance liquid chromatography (HPLC) is another powerful technique used for both the analysis and purification of this compound. It provides high resolution and sensitivity for separating complex mixtures .

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Eluent/Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Benzene | Isolation and Purification |

| High-Performance Liquid Chromatography (HPLC) | C18 column | Varies (e.g., Acetonitrile (B52724)/Water gradients) | Analysis and Purification |

Once a purified sample of this compound is obtained, its chemical structure is determined and confirmed using a combination of spectroscopic methods. These techniques are fundamental in natural product chemistry for unambiguously identifying a compound's molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a primary tool for determining the carbon-hydrogen framework of the molecule nih.gov. Techniques such as 1D and 2D NMR experiments provide detailed information about the connectivity of atoms. Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound nih.govtaylorandfrancis.com. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that help in confirming the structure nih.gov. The combination of these spectroscopic data allows for the complete and accurate structural elucidation of this compound taylorandfrancis.com.

Table 2: Spectroscopic Data for this compound

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Carbon-hydrogen framework, atomic connectivity |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns |

Biosynthetic Pathways and Precursor Analysis

Elucidation of Homoisoflavonoid Biosynthesis

Homoisoflavonoids are a unique class of flavonoids characterized by an additional carbon atom, forming a C16 skeleton. stias.ac.za Their biosynthesis is a variation of the well-understood flavonoid pathway. The journey begins with derivatives of cinnamic acid and malonyl-CoA subunits, which are channeled through the shikimate pathway via the polyketide pathway. researchgate.net While the general framework is established, some specific steps in the biosynthetic pathways of homoisoflavonoids are still under investigation, presenting a challenge for complete elucidation. researchgate.net

Homoisoflavonoids are primarily isolated from the bulbs and rhizomes of plants belonging to the Asparagaceae and Fabaceae families, with the Ophiopogon genus being a notable source. researchgate.net These compounds are broadly classified into three main groups: 3-benzyl-4-chromanones, 3-benzylidene-4-chromanones, and scillascylinoid homoisoflavones. researchgate.net The most prevalent type features a 3-benzylchromane skeleton. researchgate.net

Proposed Biosynthetic Routes to Methylophiopogonone A

The biosynthesis of the core structure of homoisoflavonoids, such as in this compound, is believed to start from a chalcone (B49325) precursor, specifically sappanchalcone. researchgate.net There is substantial evidence suggesting that this intermediate can be converted into a variety of homoisoflavonoid structures. researchgate.net For this compound specifically, its structure suggests a series of enzymatic modifications to the basic homoisoflavonoid skeleton.

The proposed biosynthetic pathway likely involves several key transformations. Based on the structure of related compounds found in Ophiopogon japonicus, it is hypothesized that enzymes such as 4'-hydroxylase, 3'-hydroxylase, and 4'-O-methyltransferase are involved in the modification of the B-ring. sci-hub.box The presence of a methylenedioxy bridge in this compound points towards the action of a berberine (B55584) bridge enzyme-like enzyme.

Key Enzymatic Steps and Regulatory Mechanisms in Secondary Metabolite Production

The production of secondary metabolites like this compound in plants is tightly regulated. Various factors, including developmental stage and environmental conditions, influence the accumulation of these compounds. oup.com

The application of plant growth regulators can significantly impact the biosynthesis of secondary metabolites. For instance, paclobutrazol, a growth retardant, has been shown to decrease the content of certain flavonoids, including ophiopogonanone C, in Ophiopogon japonicus. mdpi.com Conversely, uniconazole, another plant growth regulator, has been observed to cause a decline in total saponins (B1172615) and ophiopogonin D, while modestly increasing flavonoid levels. frontiersin.org These findings highlight the intricate regulatory networks that control the production of specific compounds.

Transcriptomic analyses have revealed that drought stress can induce significant changes in gene expression and metabolite levels in Ophiopogon japonicus, particularly enriching genes in the phenylpropanoid biosynthesis pathway and leading to an accumulation of flavonoid-related metabolites. nih.gov This indicates a complex interplay between environmental stress and the regulation of secondary metabolite production.

Genetic Basis of Biosynthesis and Pathway Engineering Prospects

The genetic foundation for the biosynthesis of homoisoflavonoids is an area of active research. While the specific genes encoding all the enzymes in the this compound pathway have not been fully characterized, transcriptomic studies of Ophiopogon japonicus have identified numerous candidate genes potentially involved in secondary metabolite production. oup.com These include genes encoding for cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs), which are key enzyme families in the modification of natural products. oup.com

The identification of these genes opens up possibilities for pathway engineering. By overexpressing or downregulating key biosynthetic genes, it may be possible to enhance the production of this compound or create novel homoisoflavonoid structures. This approach holds promise for the sustainable production of these valuable compounds for research and potential therapeutic applications. Further research is needed to fully map the genetic and regulatory networks governing homoisoflavonoid biosynthesis to realize these prospects. nih.govunifi.it

Pharmacological and Biological Activity Profiling

Anti-Inflammatory Properties

Methylophiopogonone A has been identified as a significant bioactive compound with notable anti-inflammatory activities. medchemexpress.comresearchgate.net Its effects have been investigated through various experimental models, demonstrating its potential to mitigate inflammatory responses.

In Vitro Anti-Inflammatory Assessments

In laboratory settings, the anti-inflammatory capacity of this compound is evaluated using various cell-based assays. nih.govmdpi.com These in vitro models are crucial for elucidating the molecular mechanisms underlying its anti-inflammatory effects. accscience.com A common approach involves using macrophage cell lines, such as RAW264.7, which, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key inflammatory mediators. nih.gov

Studies have shown that homoisoflavonoids, the class of compounds to which this compound belongs, can effectively inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO), a key inflammatory signaling molecule. nih.govmdpi.com While specific data for this compound's activity in these exact assays is still emerging in detailed public literature, the activity of related flavonoids provides a strong basis for its mechanism. For instance, flavanones have been shown to dose-dependently modulate the production of proinflammatory cytokines in stimulated RAW264.7 cells. nih.gov

Table 1: Summary of In Vitro Anti-Inflammatory Assessment Models

| Assay Model | Cell Line | Stimulant | Key Markers Measured | Typical Effect of Anti-Inflammatory Flavonoids |

|---|---|---|---|---|

| Nitric Oxide (NO) Assay | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition of NO production |

| Cytokine Production Assay | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, IL-12 | Reduction in cytokine secretion |

| Prostaglandin E2 (PGE2) Assay | Macrophages/Fibroblasts | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition of PGE2 production |

| Reactive Oxygen Species (ROS) Assay | Macrophages | Lipopolysaccharide (LPS) | Reactive Oxygen Species (ROS) | Reduction in ROS levels |

This table represents common in vitro models used to assess anti-inflammatory activity for flavonoids and related compounds. Specific quantitative results for this compound are part of ongoing research.

In Vivo Anti-Inflammatory Models and Efficacy

The anti-inflammatory effects of compounds are further validated using in vivo animal models that simulate aspects of human inflammation. accscience.comscielo.br These models are indispensable for observing the physiological effects of a compound in a whole organism. accscience.com

Commonly used acute inflammation models include carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. scielo.brnih.govjppres.com In the carrageenan model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling, which can be measured over time. scielo.br The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. scielo.br Similarly, the application of croton oil to a mouse's ear induces edema, and the reduction in ear weight or thickness is a measure of anti-inflammatory activity. jppres.com While the broader class of flavonoids has shown efficacy in these models, specific published data quantifying the efficacy of this compound is still forthcoming.

Table 2: Overview of Common In Vivo Anti-Inflammatory Models

| Model | Animal | Inducing Agent | Primary Endpoint | Mechanism Assessed |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat/Mouse | Carrageenan | Paw volume/thickness | Inhibition of mediators like prostaglandins (B1171923) |

| Croton Oil-Induced Ear Edema | Mouse | Croton Oil | Ear weight/thickness | Inhibition of acute inflammatory response |

| Dextran-Induced Paw Edema | Rat/Mouse | Dextran | Paw volume/thickness | Antagonism of histamine (B1213489) and serotonin |

| Cotton Pellet-Induced Granuloma | Rat | Cotton Pellet | Weight of granulomatous tissue | Inhibition of chronic inflammatory cell proliferation |

This table outlines standard in vivo models for evaluating anti-inflammatory compounds. Detailed reports on the performance of this compound in these specific models are anticipated as research progresses.

Antifibrotic Effects

One of the most significant and well-documented biological activities of this compound is its antifibrotic effect, particularly in the context of liver fibrosis. globalauthorid.com Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. cellsignal.com

Modulation of Hepatic Stellate Cell Activation

The activation of hepatic stellate cells (HSCs) is a pivotal event in the development of liver fibrosis. nih.govfrontiersin.org Following liver injury, quiescent HSCs transdifferentiate into activated, myofibroblast-like cells, which are the primary source of ECM proteins like collagen in the liver. nih.govfrontiersin.orgbiorxiv.org

Table 3: Effects of Antifibrotic Agents on Hepatic Stellate Cell Activation Markers

| Marker | Function | Effect of Antifibrotic Agents |

|---|---|---|

| Alpha-Smooth Muscle Actin (α-SMA) | Hallmark of myofibroblast differentiation | Downregulation of mRNA and protein expression |

| Collagen Type I (COL1A1) | Major component of fibrotic scar tissue | Downregulation of mRNA and protein expression |

| Tissue Inhibitor of Metalloproteinases (TIMPs) | Inhibit ECM degradation | Downregulation of expression |

| Proliferation Markers (e.g., PCNA) | Indicate cell division | Inhibition of cell proliferation |

This table details the typical effects of antifibrotic compounds on key markers in hepatic stellate cells. This compound has been validated as exhibiting these antifibrotic effects on HSCs. globalauthorid.com

Associated Signaling Pathways and Cellular Mechanisms in Fibrosis

The antifibrotic activity of this compound is linked to its ability to modulate critical signaling pathways that drive fibrogenesis. nifdc.org.cn The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis. cellsignal.combiorxiv.org Upon activation, TGF-β stimulates HSCs to produce large amounts of ECM proteins through the Smad signaling cascade. cellsignal.comnih.gov

Studies on related compounds suggest that the antifibrotic effects are often achieved by interfering with this pathway. nih.gov Luteolin, for example, has been shown to inhibit the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway, in activated HSCs. nih.gov It is plausible that this compound shares similar mechanisms, thereby suppressing the expression of profibrotic genes. nifdc.org.cn Other pathways, such as the platelet-derived growth factor (PDGF) pathway, which is involved in HSC proliferation, and the NF-κB pathway, which mediates inflammatory responses that contribute to fibrosis, are also potential targets. nih.govbiorxiv.org

Other Investigated Biological Activities

Beyond its anti-inflammatory and antifibrotic properties, research indicates that this compound possesses a broader spectrum of biological activities. researchgate.net These include potential anticancer and antibacterial effects. researchgate.net The investigation into these areas is ongoing, but initial findings suggest that this homoisoflavonoid could have multiple therapeutic applications. researchgate.netcymitquimica.com For instance, some homoisoflavonoids have been studied for their ability to induce apoptosis in cancer cell lines and inhibit the growth of various bacterial strains. researchgate.netscispace.com The antioxidant activity of this compound has also been noted, which may contribute to its other observed biological effects. researchgate.netcymitquimica.com

Antioxidant Activity Studies

This compound has been identified as a significant antioxidant compound found in the root of Ophiopogon japonicus. nih.gov Its antioxidant capabilities have been systematically evaluated through various in-vitro assays, which measure the compound's ability to scavenge free radicals and reduce oxidizing agents.

Detailed research findings from multiple antioxidant assays have demonstrated the potency of this compound (MOPA). nih.gov In a comparative study, its activity was assessed alongside Methylophiopogonanone B (MOPB) and various extracts of O. japonicus. The antioxidant activities, as measured by the DPPH, ABTS, and FRAP assays, followed the order of MOPB > MOPA > CME (chloroform/methanol extract) > ME (methanol extract) > EE (ethanol extract). nih.gov However, in the CUPRAC assay, the chloroform/methanol extract showed slightly higher activity than MOPA. nih.gov

The antioxidant capacity of this compound is quantified using Trolox equivalents (TE), a standard measure for antioxidant strength. The results from these assays are summarized in the table below.

| Antioxidant Assay | Result (μmol TE/g) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 30.96 ± 0.26 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 45.54 ± 0.24 |

| FRAP (Ferric Reducing Antioxidant Power) | 38.95 ± 0.59 |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | 132.64 ± 0.84 |

Table 1: Antioxidant Activity of this compound. Data sourced from a study on the homoisoflavonoids from O. japonicus root. nih.gov

Cell-Based Biological Activity Assays

Anti-inflammatory Activity:

The anti-inflammatory properties of this compound have been investigated in several cell models. Research has shown that homoisoflavonoids can inhibit the production of inflammatory mediators. researchgate.netnih.gov For instance, studies on the murine microglial cell line BV-2, which are key cells in the central nervous system's inflammatory response, have been conducted. researchgate.net In these studies, related homoisoflavonoids demonstrated potent inhibitory effects on the production of nitric oxide (NO) when the cells were stimulated with lipopolysaccharide (LPS). researchgate.net

Furthermore, the anti-inflammatory effects were also observed in human bronchial epithelial cells (16HBE), human pulmonary alveolar epithelial cells (HPAEpiCs), and human umbilical vein endothelial cells (HUVECs). nih.gov In these cell lines, treatment with compounds from Erdong Gao, which includes this compound, significantly inhibited the production of the pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner following LPS stimulation. nih.gov

Neuroprotective Activity:

The potential neuroprotective effects of homoisoflavonoids have been explored in cell-based models of neurodegenerative diseases. researchgate.net For example, in an MPP+ induced injury model using the human neuroblastoma cell line SH-SY5Y, which mimics the neuronal damage seen in Parkinson's disease, synthetic homoisoflavonoid analogues showed marked neuroprotective activity. researchgate.netresearchgate.net The mechanism of this protection is thought to involve the regulation of autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in neurodegenerative conditions. researchgate.net While these studies establish the neuroprotective potential of the homoisoflavonoid class, specific data on this compound's activity in these assays is still emerging.

| Activity Type | Cell Line | Observed Effects |

| Anti-inflammatory | Murine Microglial Cells (BV-2) | Inhibition of nitric oxide (NO) production. researchgate.net |

| Anti-inflammatory | Human Bronchial Epithelial Cells (16HBE) | Inhibition of TNF-α and IL-6 release. nih.gov |

| Anti-inflammatory | Human Pulmonary Alveolar Epithelial Cells (HPAEpiCs) | Inhibition of TNF-α and IL-6 release. nih.gov |

| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of TNF-α and IL-6 release. nih.gov |

| Neuroprotective | Human Neuroblastoma Cells (SH-SY5Y) | Protection against MPP+-induced cell injury (demonstrated by related homoisoflavonoids). researchgate.netresearchgate.net |

Table 2: Summary of Cell-Based Biological Activities of this compound and Related Homoisoflavonoids.

Mechanisms of Action at the Molecular and Cellular Level

Molecular Targets and Receptor Interactions Underlying Anti-Inflammatory Effects

The anti-inflammatory effects of Methylophiopogonone A are initiated by its interaction with specific molecular targets and cellular structures. While a unique, single receptor has not been definitively identified, evidence suggests that its actions are mediated through binding to multiple targets on and within cells involved in the inflammatory process.

Research involving multiple-target-cell extraction has shown that homoisoflavonoids, including this compound, exhibit a binding affinity for cells central to pulmonary inflammation, such as airway epithelium cells, alveolar epithelium cells, and vascular endothelium cells. nih.gov This binding is a crucial first step, allowing the compound to exert its modulatory effects on these cells. The interaction between a ligand like this compound and its target receptors on the cell surface can trigger a variety of cellular responses, including the initiation of intracellular signaling cascades. researchgate.net

Cellular Signaling Pathways Modulated by this compound

A significant aspect of this compound's mechanism of action is its ability to modulate key intracellular signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary cascades implicated in its anti-inflammatory effects. semanticscholar.orgdntb.gov.ua

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. wikipedia.orguoa.gr This allows the active NF-κB dimer (most commonly p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines. nih.govuoa.gr Studies involving formulas containing this compound suggest that the compound interferes with this pathway, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB, thereby suppressing the expression of inflammatory mediators. semanticscholar.orgtandfonline.com

The MAPK signaling pathways are another group of crucial regulators of cellular processes like inflammation, proliferation, and survival. qiagen.comabcam.com There are three main MAPK cascades: ERK, JNK, and p38. These pathways consist of a series of protein kinases that phosphorylate and activate one another, relaying signals from the cell surface to the nucleus. wikipedia.org Activation of these pathways leads to the activation of various transcription factors that drive inflammatory gene expression. qiagen.com Research has indicated that the therapeutic effects of herbal formulas containing this compound are associated with the modulation of the MAPK pathway, alongside others like the PI3K-Akt signaling pathway. semanticscholar.org By inhibiting the activation of MAPK pathways, this compound can reduce the production of inflammatory cytokines and other mediators.

Table 1: Key Inflammatory Signaling Pathways Potentially Modulated by this compound

| Pathway | Key Proteins Involved | General Function in Inflammation | Potential Effect of this compound |

| NF-κB Pathway | IKK, IκBα, p65, p50 | Regulates transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govwikipedia.org | Inhibition of pathway activation, leading to decreased production of inflammatory mediators. semanticscholar.orgtandfonline.com |

| MAPK Pathway | Raf, MEK, ERK, JNK, p38 | Transduces extracellular signals to regulate inflammatory responses, cell proliferation, and apoptosis. qiagen.comwikipedia.org | Attenuation of pathway signaling, resulting in reduced inflammatory gene expression. semanticscholar.org |

| PI3K-Akt Pathway | PI3K, Akt, mTOR | Regulates cell growth, survival, and metabolism; crosstalks with inflammatory pathways. cellsignal.com | Modulation of pathway activity, contributing to anti-inflammatory and anti-fibrotic effects. semanticscholar.org |

Gene Expression and Proteomic Changes Induced by this compound

The modulation of signaling pathways by this compound ultimately culminates in altered gene expression and changes in the cellular proteome. Proteomics, the large-scale study of proteins, is a powerful tool for identifying the molecular targets of therapeutic compounds and understanding their mechanisms of action. frontiersin.orgnih.gov By analyzing the changes in protein expression in cells treated with a compound, researchers can identify which cellular processes are affected. ed.ac.uknih.gov

While specific, large-scale proteomic studies focused exclusively on this compound are not widely available, research on related compounds and extracts provides a framework for its likely effects. For example, proteomic analysis of cells treated with curcumin (B1669340) analogs has identified changes in proteins involved in glycolysis, protein modification, and apoptosis. frontiersin.org In another study, treatment of renal cells with different compounds led to the identification of differentially expressed proteins associated with antioxidation, RNA metabolism, and protein degradation. nih.gov

Gene expression is also fundamentally altered during inflammation. The activation of transcription factors by pathways like NF-κB and MAPK leads to the expression of numerous inflammatory genes. elifesciences.org Studies on microglia, the immune cells of the brain, have shown that inflammatory stimuli lead to the upregulation of pro-inflammatory genes like Ccl2 and the downregulation of homeostatic genes like Tmem119 and P2ry12. embopress.org It is plausible that this compound reverses these changes, suppressing pro-inflammatory gene expression while restoring the expression of genes associated with cellular homeostasis. A study on the Yi Guan Jian decoction identified that its therapeutic effect was linked to the modulation of a network of differentially expressed genes involved in fibrosis and inflammation. semanticscholar.org

Enzymatic Regulation and Inhibition Studies

The biological activity of this compound may also stem from its ability to directly inhibit or regulate the activity of key enzymes involved in the inflammatory process. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a specific biological process by 50%, is a standard measure of a compound's potency. wikipedia.orgnih.gov

Key enzymatic pathways in inflammation are prime targets for anti-inflammatory drugs. For instance, the arachidonic acid metabolic pathway involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which produce pro-inflammatory mediators. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. nih.gov There is growing interest in developing dual inhibitors that target both COX and LOX for enhanced anti-inflammatory effects. nih.gov

While specific IC50 values for this compound against key inflammatory enzymes have not been detailed in the available literature, its classification as an anti-inflammatory agent suggests it likely interacts with one or more enzymatic targets. The evaluation of its inhibitory activity against enzymes like COX-1, COX-2, and 5-LOX would be a critical step in fully elucidating its mechanism of action.

Metabolic Pathway Interventions

Recent research highlights that the mechanism of action of natural compounds often involves the modulation of cellular metabolic pathways. Metabolomics, the study of small molecule metabolites, can reveal how a compound alters the metabolic landscape of a cell to achieve its therapeutic effect. qiagen.comnih.gov

A study investigating the effects of an extract from Ophiopogon japonicus, which contains this compound, on lung cancer cells revealed significant alterations in three key metabolic pathways: glycerophospholipid metabolism, ether lipid metabolism, and glutathione (B108866) metabolism. nih.gov

Glutathione metabolism is particularly relevant to inflammation and oxidative stress. nih.gov Glutathione is a major cellular antioxidant, and its metabolic pathway is crucial for maintaining redox homeostasis. mdpi.com During cellular stress, the demand for glutathione increases. nih.gov The modulation of this pathway by the Ophiopogon japonicus extract suggests a mechanism for mitigating oxidative damage associated with inflammation.

The arachidonic acid metabolic pathway is another critical intervention point. nih.gov This pathway converts arachidonic acid into a variety of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, through the action of COX and LOX enzymes. nih.govyoutube.com By interfering with this pathway, an anti-inflammatory compound can effectively reduce the synthesis of these potent mediators.

Table 2: Metabolic Pathways Potentially Influenced by this compound

| Metabolic Pathway | General Function | Relevance to Inflammation |

| Glutathione Metabolism | Major cellular antioxidant system, detoxification. mdpi.com | Protects against oxidative stress, a key component of inflammation. nih.gov |

| Glycerophospholipid Metabolism | Essential for cell membrane structure and signaling. | Alterations can affect membrane integrity and cell signaling during inflammation. |

| Ether Lipid Metabolism | Involved in membrane structure and signaling molecule generation. | Certain ether lipids can act as inflammatory mediators. |

| Arachidonic Acid Metabolism | Produces pro-inflammatory mediators (prostaglandins, leukotrienes). nih.govnih.gov | Direct source of key molecules that drive the inflammatory response. |

Structure Activity Relationship Sar Investigations and Derivative Design

Methodological Approaches for SAR Studies

The investigation into how the chemical structure of Methylophiopogonone A and related homoisoflavonoids influences their biological activity is facilitated by a range of advanced methodological approaches. These techniques allow researchers to predict and rationalize the compounds' efficacy, guiding the design of novel derivatives with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) studies represent a pivotal computational tool in medicinal chemistry for developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable to the homoisoflavonoid class.

A QSAR study on other homoisoflavanones, for instance, has successfully established a statistically significant model for their antibacterial activity against Staphylococcus aureus. researchgate.net Through stepwise multiple linear regression analysis, this research identified that the logarithm of the partition coefficient (logP) and the electron potential at the oxygen atom of the carbonyl group (O-1) are effective descriptors for predicting antimicrobial efficacy. researchgate.net Such models provide valuable insights into the parameters that influence the biological activity of these compounds, suggesting that both lipophilicity and electronic properties are key determinants. researchgate.net

For this compound, a similar QSAR approach could be employed to explore its various reported biological activities, such as its anti-inflammatory or antiviral effects. This would involve compiling a dataset of structurally related homoisoflavonoids with their corresponding biological activity data. Molecular descriptors, encompassing constitutional, electronic, geometrical, and topological properties, would then be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would be used to derive a mathematical equation that quantitatively describes the relationship between these descriptors and the observed activity. Such a model could then be used to predict the activity of newly designed, yet unsynthesized, derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the potential mechanism of action of this compound by visualizing its interactions with biological targets at an atomic level.

For instance, molecular docking studies have been conducted to investigate the inhibitory potential of this compound against viral proteins. In one such study, this compound was docked into the active site of the main protease of SARS-CoV-2, revealing a binding affinity comparable to that of known inhibitors. researchgate.netmdpi.com These simulations identified key amino acid residues within the protein's binding pocket that interact with the compound, providing a structural basis for its potential antiviral activity. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can be employed to further refine the understanding of the ligand-receptor complex. MD simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the biological system. mdpi.com These simulations can help to assess the stability of the interactions predicted by docking and to identify any conformational changes in the protein or ligand upon binding. By applying these computational tools, researchers can gain a deeper understanding of the molecular interactions that underpin the biological activity of this compound, which is essential for the rational design of more effective derivatives.

Identification of Key Structural Features for Bioactivity

Through comparative analysis of various naturally occurring and synthetic homoisoflavonoids, several structural features have been identified as crucial for their biological activity.

Studies on a range of homoisoflavonoids isolated from Ophiopogon japonicus and other plant species have highlighted the importance of the substitution patterns on both the A and B rings of the chromanone core. For cytotoxic activity against various cancer cell lines, the presence of a hydroxyl group at the C-2' position and a methoxy (B1213986) group at the C-4' position of the B-ring appears to be favorable. jst.go.jp Conversely, a methylenedioxy group spanning C-3' and C-4' and the absence of a C-2' hydroxyl group were associated with a loss of activity. jst.go.jp

Furthermore, the general substitution pattern of homoisoflavonoids often includes hydroxyl or methoxy groups at positions C-5 and C-7 of the A-ring, and at C-3' and C-4' of the B-ring. d-nb.info In homoisoflavonoids from the genus Ophiopogon, the presence of methyl or formyl groups at C-6 and C-8 of the A-ring is a characteristic feature that likely influences their biological profile. d-nb.info

Research into the antiangiogenic properties of homoisoflavonoid analogs has revealed that the core scaffold is highly sensitive to modifications on both the A and B rings. nih.gov Notably, the introduction of N-carbamate amino acid moieties at the C-3' position of the B-ring led to an enhancement of inhibitory activity against retinal microvascular endothelial cell proliferation, indicating that this position is a key site for derivatization to improve efficacy and selectivity. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are guided by the insights gained from SAR studies. The general approach involves the chemical modification of the homoisoflavonoid scaffold to probe the effects of different functional groups on biological activity.

The synthesis of various homoisoflavonoids often starts from a chroman-4-one precursor. nih.gov For example, a series of homoisoflavonoids, including analogs with varied substituents on the A and B rings, have been successfully synthesized. nih.gov The synthetic strategies employed allow for the systematic modification of the core structure, enabling a thorough exploration of the SAR.

General synthetic methodologies for creating libraries of derivatives of heterocyclic compounds, which can be adapted for this compound, include:

Condensation reactions: To build the core heterocyclic ring system.

Substitution reactions: To introduce or modify functional groups on the aromatic rings. nih.gov

Coupling reactions: To attach different side chains or moieties to the core structure. rsc.org

For instance, the synthesis of novel combretastatin (B1194345) A-4 analogs, which also possess a bi-aryl structure, involved the replacement of one aromatic ring with various heterocyclic systems like indole, benzofuran, or benzothiophene. nih.gov A similar strategy could be envisioned for this compound, where the benzodioxole moiety is replaced with other cyclic systems to explore the impact on bioactivity.

Evaluation of Modified Compounds for Enhanced Efficacy or Specificity

The ultimate goal of designing and synthesizing derivatives of this compound is to produce compounds with improved therapeutic properties. Therefore, a critical step in this process is the biological evaluation of the newly synthesized molecules.

Comparative studies of naturally occurring analogs provide a starting point for understanding the effects of minor structural changes. For example, a study comparing the antioxidant activities of Methylophiopogonanone A and Methylophiopogonanone B found that the latter exhibited a higher antioxidant capacity. researchgate.net This suggests that the specific substitution pattern on the B-ring plays a significant role in this particular biological activity.

In a study on newly isolated cytotoxic homoisoflavonoids from Ophiopogon japonicus, the compounds were evaluated for their inhibitory effects on various human cancer cell lines. The results, presented in the table below, demonstrate that subtle structural differences can lead to significant variations in potency and selectivity. jst.go.jp

| Compound | Modifications from this compound structure | IC50 (µM) vs. LU-1 (human lung cancer) | IC50 (µM) vs. KB (human epidermoid carcinoma) | IC50 (µM) vs. SK-Mel-2 (human melanoma) |

|---|---|---|---|---|

| Homoisopogon A | New homoisoflavanone | 0.51 | 0.66 | 0.55 |

| Homoisopogon B | New homoisoflavane | 15.4 | >20 | >20 |

| Homoisopogon C | New homoisoflavane | >20 | >20 | 18.2 |

| Homoisopogon D | New homoisoflavane | >20 | >20 | >20 |

Data sourced from a study on cytotoxic homoisoflavonoids. jst.go.jp

Furthermore, the evaluation of synthetic derivatives can lead to the identification of compounds with enhanced and more specific activities. For example, in the development of antiangiogenic homoisoflavonoids, a lead compound was identified that inhibited angiogenesis in vitro without inducing apoptosis and demonstrated efficacy in an in vivo model of oxygen-induced retinopathy. nih.gov This highlights the potential of targeted derivatization to yield compounds with a more desirable therapeutic profile.

Total Synthesis and Synthetic Analog Preparation

General Synthetic Strategies for Homoisoflavonoid Scaffolds

The construction of the core homoisoflavonoid scaffold is a key focus of synthetic efforts in this field. A variety of strategies have been developed, often leveraging common intermediates and well-established chemical transformations.

One prevalent approach involves the use of chalcone (B49325) intermediates . researchgate.net Chalcones, which are α,β-unsaturated ketones, can be cyclized to form the chromanone ring system characteristic of flavonoids and their derivatives. For homoisoflavonoids, this typically involves a multi-step process where a chalcone is first formed and then elaborated to introduce the benzyl (B1604629) group at the 3-position.

Another powerful strategy begins with a pre-formed 4-chromanone (B43037) ring . researchgate.netnih.gov This approach allows for the introduction of the C3-benzyl or C3-benzylidene substituent at a later stage. A common method is the Aldol condensation of a 4-chromanone with an appropriate aromatic aldehyde. nih.gov This reaction directly forms a 3-benzylidene-4-chromanone (B8775485), which can then be reduced to the desired 3-benzyl-4-chromanone scaffold. The choice of catalyst is crucial in this step; for instance, the use of piperidine (B6355638) as a catalyst has been shown to significantly increase the yield of the condensation product. researchgate.net

Further diversification of the homoisoflavonoid scaffold can be achieved by modifying the A and B rings. nih.gov Substituents such as hydroxyl, methoxy (B1213986), and other functional groups can be introduced at various stages of the synthesis, either by starting with appropriately functionalized precursors or by performing functional group manipulations on the assembled scaffold. nih.gov These modifications are critical for structure-activity relationship (SAR) studies aimed at developing analogs with improved biological properties. nih.gov

A summary of common synthetic methods is presented below:

| Method | Starting Material | Key Intermediate | Final Scaffold | Reference |

| Chalcone Cyclization | Substituted acetophenone (B1666503) and benzaldehyde | Chalcone | Homoisoflavonoid | researchgate.net |

| Aldol Condensation | 4-Chromanone and aromatic aldehyde | 3-Benzylidene-4-chromanone | Homoisoflavonoid | nih.gov |

| Multi-step Synthesis | Phloroglucinol (B13840) derivatives | Functionalized chromanone | Homoisoflavonoid | elsevierpure.com |

Specific Approaches Towards Total Synthesis of Methylophiopogonone A

This compound is a homoisoflavonoid with a specific substitution pattern on its A-ring (5,7-dihydroxy-6,8-dimethyl) and a piperonyl (1,3-benzodioxol-5-yl) group as its B-ring derived substituent. nih.gov A notable total synthesis of this compound has been accomplished, providing a blueprint for accessing this specific molecule.

The key steps in this synthetic route would logically involve:

Formylation and alkylation of the phloroglucinol core to introduce the necessary substituents.

Construction of the chromanone ring , likely through a reaction that forms the heterocyclic portion of the molecule.

Introduction of the C3-benzyl group , which for this compound is a (2H-1,3-benzodioxol-5-yl)methyl group. nih.gov This could be achieved via methods such as the Aldol condensation described in the general strategies, followed by reduction.

This synthesis provides a reliable route to obtain this compound for use as a reference standard and for further research. elsevierpure.com

Development of Chemoenzymatic or Biocatalytic Synthesis Routes

While traditional organic synthesis has proven effective, there is growing interest in developing more sustainable and efficient chemoenzymatic and biocatalytic routes for the synthesis of complex natural products. nih.govrsc.org This approach combines the versatility of chemical synthesis with the high selectivity and mild reaction conditions offered by enzymes. rsc.org

For a molecule like this compound, several opportunities for biocatalysis exist. Enzymes could potentially be employed for:

Selective functional group manipulations: Hydrolases, such as lipases and esterases, are well-known for their ability to selectively hydrolyze or form ester bonds, which could be useful for protecting group strategies in a multi-step synthesis. unipd.it

Asymmetric reductions: Ketoreductases (KREDs) can reduce ketone functionalities to alcohols with high stereoselectivity. nih.gov This could be applied to the reduction of a 3-benzylidene-4-chromanone intermediate to a stereochemically defined 3-benzyl-4-chromanone.

C-H functionalization: Enzymes like cytochrome P450 monooxygenases are capable of performing regio- and stereoselective hydroxylations on complex scaffolds. nih.gov This could potentially be used to introduce the hydroxyl groups on the homoisoflavonoid core in a late-stage synthetic step.

The development of chemoenzymatic cascades, where multiple enzymatic reactions are performed in a single pot, offers a particularly attractive strategy for streamlining synthesis. nih.gov Although a specific chemoenzymatic or biocatalytic route for this compound has not been reported, the broader advancements in biocatalysis suggest that such approaches are feasible. nih.govnih.gov By discovering or engineering enzymes with the desired activity and substrate specificity, it may be possible to develop novel and more efficient syntheses of this compound and its analogs.

Analytical Method Development and Quality Control Research

Development of Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of Methylophiopogonone A in various matrices, particularly in its natural source, Ophiopogon japonicus, are critical for quality control and research. Advanced analytical methods have been developed to achieve this with high sensitivity, specificity, and efficiency. Among these, chromatography-based techniques, especially when coupled with mass spectrometry, have become the standard.

Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) represents a significant advancement for the analysis of complex chemical solutions. measurlabs.commdpi.com This technique offers enhanced speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). measurlabs.com The UPLC-MS/MS system provides in-depth data, making it highly suitable for quantifying specific compounds like this compound, even in intricate biological matrices. measurlabs.commdpi.com The general workflow for such an analysis involves sample preparation (e.g., protein precipitation for plasma samples), chromatographic separation on a specialized column, and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. mdpi.comnih.gov

A specific and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous quantification of this compound and other related homoisoflavonoids, such as Methylophiopogonone B and 6-aldehydo-isoophiopogonanone A, in Ophiopogon japonicus. researchgate.net This method demonstrates excellent performance, providing a reliable tool for the quality assessment of herbal materials. researchgate.net The method's validation includes parameters like linearity, recovery, and precision, ensuring the results are accurate and reproducible. researchgate.net

Key parameters for a validated RP-HPLC method for the quantification of this compound are detailed in the table below. researchgate.net

| Analytical Parameter | Method Details and Performance |

|---|---|

| Chromatographic Column | Waters Symmetry C18 (4.6 mm x 250 mm, 5 μm) |

| Mobile Phase | Stepwise gradient elution with acetonitrile (B52724) and phosphoric acid (0.05%, v/v) |

| Flow Rate | 1.0 mL·min⁻¹ |

| Detection Wavelength | 296 nm |

| Column Temperature | 30°C |

| Linearity (Concentration Range) | 9.68–96.8 μg·mL⁻¹ |

| Correlation Coefficient (r²) | > 0.999 |

| Mean Recovery | 100.1% (RSD 1.03%) |

This table summarizes the validated RP-HPLC method parameters for the quantification of this compound. researchgate.net

Chromatographic and Spectroscopic Methods for Purity Assessment

Assessing the purity of a chemical compound is essential to ensure its identity and quality, particularly for reference standards used in quantitative analysis. sepscience.com For this compound, both chromatographic and spectroscopic methods are employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. sepscience.comscientificlabs.ie When equipped with a Photodiode Array (PDA) detector, HPLC can assess peak purity by comparing UV-Vis spectra across the chromatographic peak. sepscience.com Inconsistencies in the spectra may indicate the presence of a co-eluting impurity. sepscience.com For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. sepscience.com LC-MS can distinguish between compounds that have similar UV spectra but different mass-to-charge ratios, providing a more accurate purity profile. sepscience.com Commercially available standards of this compound often specify a purity of ≥95% as determined by HPLC. scientificlabs.ietargetmol.com

Spectroscopic techniques provide complementary information for purity assessment and are fundamental for structural elucidation. xuetangx.comthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure. nih.gov The presence of unexpected signals in an NMR spectrum can indicate impurities.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation patterns. thieme-connect.de It is highly sensitive to impurities with different molecular weights.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. thieme-connect.de While less effective for quantifying impurities, it can help confirm the identity of the main compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to study chromophores within the molecule. thieme-connect.de It is often used as a detection method in HPLC and can contribute to purity analysis when comparing the spectrum of a sample to that of a known pure standard. nih.gov

| Method | Principle and Application in Purity Assessment |

|---|---|

| HPLC-PDA | Separates components based on their affinity for the stationary and mobile phases. The PDA detector assesses spectral homogeneity across a chromatographic peak to detect impurities. sepscience.com |

| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry. It provides a more definitive assessment by detecting impurities based on mass differences. sepscience.com |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. The presence of extraneous peaks indicates impurities. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. It can detect impurities with different masses. thieme-connect.de |

This table outlines the principles of key methods used for the purity assessment of this compound.

Establishment of Reference Standards and Calibration Protocols

The establishment of a primary reference standard is a prerequisite for the accurate quantification of this compound in any sample. scientificlabs.ieunodc.org A reference standard is a highly purified compound against which other samples are compared. scientificlabs.ie The process involves isolating the compound, often from its natural source like Ophiopogon japonicus using techniques such as column chromatography, followed by extensive purification and characterization to confirm its identity and purity. chemfaces.com Commercially, this compound is available as a primary reference substance with an assigned purity. scientificlabs.ie

Once a reference standard is available, a calibration protocol must be established for the analytical instrument. nih.gov Calibration is the process that defines the relationship between the analytical signal (e.g., peak area in chromatography) and the concentration of the analyte. nih.govresearchgate.net This is typically achieved by preparing a series of calibration standards at different known concentrations by diluting the reference standard. researchgate.net These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration. researchgate.net

For quantitative analysis using HPLC, the calibration curve's linearity is a critical performance characteristic. researchgate.net A linear regression analysis is performed, and a high correlation coefficient (typically r² > 0.999) indicates a strong linear relationship over a defined concentration range. researchgate.net This validated calibration model is then used to calculate the concentration of this compound in unknown samples based on their measured instrument response. nih.gov

The table below presents data from a validated HPLC method, illustrating the established calibration parameters for the quantitative analysis of this compound. researchgate.net

| Calibration Parameter | Reported Value for this compound |

|---|---|

| Analytical Method | RP-HPLC |

| Linear Range | 9.68–96.8 μg·mL⁻¹ |

| Correlation Coefficient (r) | > 0.9990 |

| Recovery | 100.1% |

| Relative Standard Deviation (RSD) of Recovery | 1.03% |

This table details the established calibration data for the quantitative analysis of this compound via RP-HPLC, demonstrating the method's reliability. researchgate.net

Future Perspectives and Translational Research

Unexplored Biological Activities and Therapeutic Potential

While current research has highlighted the anti-inflammatory and other beneficial properties of Methylophiopogonone A, a vast landscape of its biological activities remains to be explored. The complex structure of this homoisoflavonoid suggests a potential for interaction with a wide array of biological targets, opening avenues for investigating its efficacy in various therapeutic areas.

Future research could focus on its potential as an antimicrobial agent, given that many plant-derived flavonoids exhibit such properties. nih.gov Investigating its effects on different strains of bacteria, viruses, and fungi could uncover new applications in treating infectious diseases. Furthermore, its role in modulating the immune system warrants deeper investigation beyond its known anti-inflammatory effects. researchgate.net Exploring its potential as an immunomodulator could be valuable in the context of autoimmune diseases or as an adjuvant in vaccines.

The neuroprotective potential of this compound is another promising, yet underexplored, area. Its antioxidant properties could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress is a key pathological factor. Studies investigating its ability to cross the blood-brain barrier and exert its effects within the central nervous system are crucial next steps. Additionally, its potential impact on metabolic disorders, such as diabetes and obesity, remains largely unknown. Given the intricate link between inflammation, oxidative stress, and metabolic diseases, this compound could emerge as a multi-target therapeutic agent. The allelopathic effects observed in Ophiopogon japonicus also suggest that its constituent compounds, including this compound, might have applications in agriculture as natural herbicides or growth regulators. researchgate.net

Advanced Mechanistic Elucidation through Omics Technologies

To fully understand the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is essential. The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit to unravel the complex molecular interactions of this compound within a biological system. youtube.commdpi.com

Genomics and Transcriptomics can identify the genes and gene expression pathways that are modulated by this compound. This can reveal the primary cellular targets of the compound and provide insights into its broader physiological effects. For instance, analyzing changes in gene expression in cancer cells treated with this compound could pinpoint the specific signaling pathways it disrupts. nih.gov

Proteomics will allow for the large-scale study of proteins and their interactions, providing a direct look at the functional consequences of this compound treatment. mdpi.com Identifying the proteins that bind to or are modified by the compound can elucidate its mechanism of action at a molecular level.

Metabolomics , the study of small molecules or metabolites, can provide a real-time snapshot of the metabolic state of a cell or organism in response to this compound. nih.gov This can reveal how the compound influences metabolic pathways and help identify biomarkers of its activity. A metabolomics approach was used to investigate the anticancer effects of Ophiopogon japonicus extract, which contains this compound, against lung cancer cells. nih.gov

By integrating data from these different omics platforms, a more holistic and systems-level understanding of this compound's biological effects can be achieved. nih.gov This multi-omics approach is crucial for identifying novel therapeutic targets, predicting patient responses, and developing personalized medicine strategies involving this promising natural compound. nih.govnih.gov

Nanotechnology and Targeted Delivery System Applications

A significant hurdle in the clinical application of many natural products, including homoisoflavonoids like this compound, is their often-poor solubility, stability, and bioavailability. dovepress.com Nanotechnology offers innovative solutions to overcome these challenges by encapsulating the compound in various nanocarriers, thereby enhancing its therapeutic efficacy and enabling targeted delivery. pjps.pknih.gov

Several types of nanocarriers could be explored for the delivery of this compound:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Doxorubicin, a highly toxic chemotherapy drug, has been successfully delivered to tumor cells using liposomes, reducing its cardiotoxic side effects. nih.gov

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can provide controlled and sustained release of the encapsulated drug. nih.govworldbrainmapping.org

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers are made from solid lipids and offer advantages like high drug loading and good biocompatibility. nih.gov

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs like this compound. nih.gov

By functionalizing the surface of these nanocarriers with specific ligands, such as antibodies or peptides, it is possible to achieve targeted delivery of this compound to specific cells or tissues. dovepress.comworldbrainmapping.org This approach can increase the drug concentration at the site of action, thereby enhancing its therapeutic effect while minimizing systemic side effects. worldbrainmapping.org The use of nanotechnology could be particularly beneficial for delivering this compound across the blood-brain barrier for the treatment of neurodegenerative diseases or for targeting cancer cells. worldbrainmapping.org The development of such nano-drug delivery systems will be a critical step in translating the therapeutic potential of this compound from the laboratory to the clinic. dovepress.com

Preclinical Development and Clinical Translation Considerations

The path from a promising compound to a clinically approved drug is a long and rigorous process involving extensive preclinical and clinical studies. profil.com For this compound, a systematic approach to preclinical development is necessary to establish its safety and efficacy profile before it can be considered for human trials.

Preclinical studies for this compound would involve a series of in vitro and in vivo experiments. profil.com In vitro studies using cell cultures are essential to further characterize its biological activities and mechanisms of action. profil.com Following promising in vitro results, in vivo studies in animal models are required to evaluate its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology. profil.com These studies are crucial for determining a safe and effective dose range for initial human trials.

The clinical trial phase is typically divided into several phases: profil.com

Phase 0 (Exploratory First-in-Human Trials): These studies involve administering microdoses to a small number of subjects to gather preliminary pharmacokinetic data. profil.com

Phase I (Safety and Tolerability): The primary goal of Phase I trials is to assess the safety and tolerability of the drug in a small group of healthy volunteers. profil.com

Phase II (Efficacy and Dose-Ranging): Once deemed safe, the drug is tested in a larger group of patients to evaluate its effectiveness and to determine the optimal dose.

Phase III (Large-Scale Efficacy and Safety): These are large, multicenter trials that compare the new drug to existing treatments or a placebo to confirm its efficacy and monitor for long-term side effects.

Phase IV (Post-Marketing Surveillance): After a drug is approved, Phase IV studies continue to monitor its safety and efficacy in the general population.

Given the early stage of research on this compound, significant investment in preclinical research is needed to generate the necessary data to support an Investigational New Drug (IND) application to regulatory agencies like the FDA. profil.comclinicaltrials.gov

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. To fully unlock its therapeutic potential, expertise from various scientific disciplines must be integrated.

Chemists can play a crucial role in optimizing the synthesis of this compound and its derivatives to improve its potency and pharmacokinetic properties. They can also contribute to the development of analytical methods for its quantification in biological samples.

Biologists and Pharmacologists are essential for elucidating the compound's mechanisms of action, identifying its molecular targets, and evaluating its efficacy in various disease models. colab.ws

Toxicologists will be responsible for assessing the safety profile of this compound through comprehensive preclinical toxicology studies.

Pharmaceutical scientists and nanotechnologists can collaborate to design and develop effective drug delivery systems to enhance the bioavailability and targeted delivery of the compound. dovepress.com

Clinicians with expertise in the target disease areas will be instrumental in designing and conducting clinical trials to evaluate the therapeutic efficacy of this compound in humans. clinicaltrials.gov

Furthermore, partnerships between academic research institutions, pharmaceutical companies, and government funding agencies are crucial to provide the necessary resources and infrastructure to advance the research and development of this compound. nsf.govcsir.res.in International collaborations can also foster the exchange of knowledge and expertise, accelerating the translation of this promising natural product into a valuable therapeutic agent. nsf.govcsir.res.in Such collaborative efforts will be vital to navigate the complex path from basic research to clinical application. neuromatch.ioup.edu

Q & A

Q. What experimental methods are recommended for the structural characterization of Methylophiopogonone A?

To confirm the structure of this compound (C₁₉H₁₆O₆), researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, respectively.

- Mass Spectrometry (MS) : High-resolution MS to determine molecular weight (340.327 g/mol) and fragmentation patterns.

- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal structure (melting point: 210–211°C) .

- Chromatographic Purity : HPLC or UPLC to verify purity (>99.6% as reported in some studies) . Methodological Note: Document procedures in line with journal guidelines, including equipment specifications and reproducibility steps .

Q. How is this compound isolated from natural sources, and what are its primary biological activities?

this compound is isolated from Ophiopogon japonicus roots using solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex LH-20). Key steps include:

- Fractionation : Guided by bioactivity assays (e.g., anti-inflammatory or antioxidant tests).

- Activity Validation : In vitro models (e.g., LPS-induced macrophage inflammation) to confirm anti-inflammatory effects . Methodological Note: Provide strain sources, solvent ratios, and chromatographic conditions to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies are effective in predicting this compound’s mechanism of action against viral targets?

Computational approaches include:

- Molecular Docking : Using tools like AutoDock Vina to predict binding affinity with viral proteins (e.g., SARS-CoV-2 main protease, with reported binding energy of −8.2 kcal/mol) .

- Molecular Dynamics Simulations : To assess stability of ligand-target complexes over time.

- Network Pharmacology : Constructing protein-protein interaction (PPI) networks (e.g., STRING database) to identify hub targets (e.g., IL-6, TNF-α) linked to anti-inflammatory or antiviral effects . Methodological Note: Validate predictions with in vitro assays (e.g., viral inhibition in Vero E6 cells) and cross-reference with existing literature to resolve discrepancies .

Q. How can researchers resolve contradictions between this compound’s anti-inflammatory and antiviral efficacy across studies?

Contradictions often arise from differences in:

- Experimental Models : In vitro vs. in vivo systems (e.g., cell lines vs. animal models).

- Dosage Regimens : Variations in effective concentrations (e.g., µM vs. mM ranges).

- Assay Specificity : For example, anti-inflammatory assays (e.g., COX-2 inhibition) may not correlate directly with antiviral readouts (e.g., viral load reduction). Methodological Note: Conduct systematic reviews (PRISMA guidelines) to synthesize evidence and identify gaps . Use dose-response studies and pathway enrichment analysis to clarify context-dependent effects .

Q. What strategies are recommended for optimizing this compound’s bioavailability in preclinical studies?

Bioavailability challenges (e.g., low solubility) can be addressed via:

- Structural Modification : Introducing hydrophilic groups (e.g., glycosylation) while preserving activity.

- Nanocarrier Systems : Liposomal encapsulation or polymeric nanoparticles to enhance delivery.

- Pharmacokinetic Studies : LC-MS/MS to quantify plasma concentrations and metabolite profiles in animal models. Methodological Note: Include stability testing (e.g., pH, temperature) and comparative pharmacokinetic parameters (e.g., half-life, AUC) in methodology sections .

Methodological Guidance for Reporting

- Experimental Replication : Detailed protocols for extraction, characterization, and bioassays must be included in supplementary materials .

- Data Transparency : Provide raw data (e.g., NMR spectra, docking scores) in repositories like Figshare or Zenodo .

- Ethical Compliance : For in vivo studies, specify animal ethics approvals and housing conditions per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.